molecular formula C16H13BrN2OS B2374382 3-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide CAS No. 312917-12-7

3-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Cat. No.: B2374382
CAS No.: 312917-12-7
M. Wt: 361.26
InChI Key: JFEYSQABDNSRNL-UHFFFAOYSA-N
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Description

3-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom and a cyano group

Mechanism of Action

Target of Action

The primary target of 3-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is the JNK2 and JNK3 kinases . These kinases play a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.

Mode of Action

The compound interacts with its targets through a unique binding mode. The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of the kinases . This interaction can lead to changes in the kinase activity, affecting the downstream cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiophene core, followed by the introduction of the cyano group and the bromine atom. The final step involves the formation of the benzamide linkage.

    Preparation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable aromatic precursor under acidic conditions.

    Introduction of Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Bromination: The bromine atom is typically introduced through an electrophilic aromatic substitution reaction using bromine or a brominating agent like N-bromosuccinimide.

    Formation of Benzamide Linkage: The final step involves coupling the benzothiophene derivative with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

3-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    3-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)phenylacetamide: Similar structure with a phenylacetamide group.

Uniqueness

3-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the bromine atom and the cyano group, along with the benzamide linkage, makes it a versatile compound for various applications.

Properties

IUPAC Name

3-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS/c17-11-5-3-4-10(8-11)15(20)19-16-13(9-18)12-6-1-2-7-14(12)21-16/h3-5,8H,1-2,6-7H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEYSQABDNSRNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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